Technical Guide: rac-trans-Nicotine-1'-oxide-d3 Chemical Properties & Analytical Applications
Technical Guide: rac-trans-Nicotine-1'-oxide-d3 Chemical Properties & Analytical Applications
Executive Summary
rac-trans-Nicotine-1'-oxide-d3 is a stable isotope-labeled isotopologue of the primary oxidative metabolite of nicotine. It serves as the critical Internal Standard (IS) for the quantification of nicotine biomarkers in biological matrices (plasma, urine, saliva) via LC-MS/MS.
This guide details the physicochemical profile, metabolic context, and strict analytical protocols required to utilize this compound effectively.[1] It addresses the specific challenges of thermal instability and stereochemical complexity that frequently compromise data integrity in nicotine research.
Part 1: Molecular Identity & Physicochemical Profile[2]
The compound is a racemic mixture of the trans-diastereomers of nicotine-1'-oxide, labeled with three deuterium atoms, typically on the N-methyl group.[2]
Chemical Data Table
| Property | Specification |
| Chemical Name | rac-trans-Nicotine-1'-oxide-d3 |
| IUPAC Name | 3-[(2RS,1'RS)-1'-methyl-d3-1'-oxidopyrrolidin-2-yl]pyridine |
| Molecular Formula | C₁₀H₁₁D₃N₂O |
| Molecular Weight | 181.25 g/mol (vs. 178.23 g/mol for unlabeled) |
| CAS Number | Unlabeled Parent: 29419-55-4 (trans-isomer) |
| Appearance | White to Off-White Hygroscopic Solid |
| Solubility | Methanol, DMSO, Water (High), Chloroform (Moderate) |
| pKa (Calculated) | ~4.7 (Pyridine N), ~9.0 (N-Oxide moiety) |
| Storage | -20°C under inert atmosphere (Argon/Nitrogen) |
Stereochemical Definition
Understanding the "rac-trans" designation is vital for chromatographic separation:
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rac (Racemic): The standard contains both the (S)-nicotine and (R)-nicotine backbones.
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trans (Diastereomer): Refers to the relative spatial arrangement of the N-oxide oxygen and the pyridine ring .[3] In the trans configuration, these groups are on opposite sides of the pyrrolidine ring plane.
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Biological Relevance: Human metabolism via FMO3 is highly stereoselective, producing predominantly (1'S, 2'S)-trans-nicotine-1'-oxide . Therefore, the rac-trans standard is appropriate for achiral LC-MS methods where enantiomers co-elute.
Part 2: Metabolic Context & Signaling
Nicotine-1'-oxide is a non-toxic biomarker formed exclusively by Flavin-containing Monooxygenase 3 (FMO3) , not CYP450 enzymes. This makes it a unique probe for FMO3 activity.
Pathway Visualization
The following diagram illustrates the oxidative pathway and the specific stereochemical outcome in human systems.
Figure 1: The metabolic bifurcation of nicotine.[4][5] Note the FMO3-mediated stereoselectivity toward the trans-N-oxide.[3]
Part 3: Analytical Engineering (LC-MS/MS)[11]
The Thermal Instability Challenge
Critical Warning: Nicotine-1'-oxide is thermally labile.[1]
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Mechanism: At temperatures >100°C, it undergoes deoxygenation (reducing back to nicotine) or Cope-like elimination.
-
Consequence: Gas Chromatography (GC) is forbidden for this analyte as it will convert the N-oxide back to nicotine, leading to false-negative N-oxide results and false-positive nicotine results.
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Solution: Electrospray Ionization (ESI) in LC-MS/MS is the only validated quantification method.
Protocol: Validated LC-MS/MS Workflow
This protocol uses rac-trans-Nicotine-1'-oxide-d3 to correct for matrix effects (ion suppression) in urine or plasma.
Step 1: Sample Preparation (Protein Precipitation)
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Aliquot 100 µL of bio-fluid (Plasma/Urine).[6]
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Add 10 µL of Internal Standard Solution (rac-trans-Nicotine-1'-oxide-d3 at 1 µg/mL in Methanol).
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Add 300 µL of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.
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Why Acid? Stabilizes the basic nitrogen and improves recovery.
-
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to an autosampler vial.
Step 2: Chromatographic Separation
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Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.
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Reasoning: N-oxides are highly polar and elute in the void volume of standard C18 columns. HILIC provides necessary retention.
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.
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Gradient: Isocratic or shallow gradient (e.g., 90% B decreasing to 60% B).
Step 3: Mass Spectrometry Parameters (MRM)
Operate in ESI Positive Mode .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotine-1'-oxide (Target) | 179.1 [M+H]⁺ | 130.1 | 25 |
| Nicotine-1'-oxide-d3 (IS) | 182.1 [M+H]⁺ | 133.1 | 25 |
Note: The mass shift of +3 confirms the d3 label is retained on the fragment ion.
Part 4: Analytical Workflow Diagram
The following flowchart outlines the self-validating logic of the analytical process, ensuring data integrity against thermal degradation.
Figure 2: Analytical workflow emphasizing temperature control and internal standard normalization.
Part 5: Stability & Handling Directives
To maintain the integrity of rac-trans-Nicotine-1'-oxide-d3 standards:
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Hygroscopicity: The N-oxide moiety is highly hygroscopic. Weighing must be performed rapidly, or the standard should be purchased as a pre-dissolved solution (e.g., 100 µg/mL in Methanol).
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Reduction Risk: Avoid storing in solvents containing reducing agents (e.g., DTT, mercaptoethanol).
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Long-term Storage: Store neat solids at -20°C . Solutions in methanol are stable for 6 months at -20°C if protected from light.
References
-
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Cotinine and Nicotine Metabolites by LC-MS/MS. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 71751019, rac-trans-Nicotine-1'-oxide-d3. [Link]
-
Benowitz, N. L., et al. (1994). Nicotine chemistry, metabolism, kinetics and biomarkers. Handb Exp Pharmacol. [Link]
-
Park, S. B., et al. (1993).[4] Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide. Chem Res Toxicol.[4][7] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rac-trans-Nicotine-1’-oxide-d3 | CymitQuimica [cymitquimica.com]
- 3. (+/-)-trans-Nicotine-1'-oxide (29419-55-4) for sale [vulcanchem.com]
- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
